molecular formula C33H57N3O9 B1674290 夫沙菌素 CAS No. 1393-87-9

夫沙菌素

货号 B1674290
CAS 编号: 1393-87-9
分子量: 639.8 g/mol
InChI 键: MIZMDSVSLSIMSC-OGLSAIDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fusafungine, also known as fusafungin, is an antibiotic derived from Fusarium lateririum . It is used for the treatment of respiratory infections . It also possesses anti-inflammatory properties .


Synthesis Analysis

Fusafungine is a mixture of enniatin cyclohexadepsipeptides made up of alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues . It is produced by the ascomycete Fusarium lateritium . Fusafungine also inhibits T-cell activation and proliferation, and the synthesis of interferon-γ by activated T cells .


Molecular Structure Analysis

The chemical formula of Fusafungine is C33H57N3O9 . It is a small molecule with an average weight of 639.8204 and a monoisotopic weight of 639.409480437 .


Chemical Reactions Analysis

The mechanism of action of Fusafungine is complex. At low concentrations, it down-regulates the expression of intercellular adhesion molecule-1 (ICAM-1) but not the chemokine RANTES (regulated upon activation, normal T cell expressed and secreted) by activated macrophages . It inhibits the production of the proinflammatory cytokines tumour necrosis factor-α, interleukin-1, and interleukin-6 .


Physical And Chemical Properties Analysis

Fusafungine has a molar mass of 639.831 g·mol−1 . Its melting point ranges from 125 to 129 °C (257 to 264 °F) .

科学研究应用

上呼吸道感染的疗效

夫沙菌素已证明对上呼吸道感染 (URTI) 的治疗有效。研究强调了其对导致呼吸道感染的各种微生物的抑菌活性及其抗炎特性。一项多中心研究发现,夫沙菌素可显着减轻上呼吸道症状,医生和患者满意度很高,表明其在治疗 URTI 中的有效性和可接受性 (Krošlák, 2002)。另一项在波兰进行的涉及 1639 名患者的研究也支持夫沙菌素在治疗成人 URTI 中的有效性和安全性 (Jurkiewicz & Ochwat, 2003)

抗炎特性

夫沙菌素具有显着的抗炎特性,尤其是在呼吸道感染中。已发现它可以下调细胞间粘附分子-1 (ICAM-1) 的表达并抑制促炎细胞因子的产生。这些作用通过打破感染和炎症的循环,有助于其有效管理呼吸道感染 (German-Fattal, 2001)

对处方习惯的影响

夫沙菌素退出市场导致呼吸道疾病的处方习惯发生显着变化。一项研究发现,其退出与其他鼻喉制剂的处方增加有关,但并未导致抗生素处方增加,突出了该药物在治疗策略中的作用 (Hedenmalm, Kurz, & Morales, 2019)

透粘膜动力学

研究还深入探讨了夫沙菌素的透粘膜动力学,特别是其渗透粘膜屏障的能力。一项研究表明,夫沙菌素能够渗透粘膜,表明其在呼吸道疾病中给药时具有潜在的全身作用。这一发现对于理解该药物的作用和疗效具有重要意义 (Taevernier 等,2015)

对术后疼痛和伤口愈合的影响

在小儿扁桃体切除术中,夫沙菌素已显示出在减轻术后疼痛和帮助伤口愈合方面的益处。一项研究表明,其在扁桃体切除术后给药对儿童的疼痛管理和扁桃体床的愈合产生了积极影响 (Akbaş 等,2004)

对急性鼻咽炎的疗效

已发现夫沙菌素对急性鼻咽炎的治疗有效。多项研究的汇总数据显示,与安慰剂组相比,用夫沙菌素治疗的患者鼻部症状显着改善,尤其是在感染早期给药时 (Lund 等,2004)

扁桃体切除术中的围手术期使用

对扁桃体切除术围手术期使用夫沙菌素的临床评价显示其在改善患者预后方面的有效性。接受夫沙菌素的患者喉咙痛较轻,对全身抗生素治疗的需求减少,扁桃体切除术后的生活质量更好 (Jurkiewicz 等,2004)

安全和危害

Fusafungine can interact with other drugs and increase the risk or severity of certain conditions. For example, it can increase the risk or severity of methemoglobinemia when combined with certain drugs . In February 2016, the European Medicines Agency recommended the withdrawal of Fusafungine from the market due to rare but severe allergic reactions (mainly bronchospasms) .

属性

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912008
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fusafungine

CAS RN

1393-87-9, 11113-62-5
Record name Fusafungine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enniatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusafungine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08965
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fusafungine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusafungine
Reactant of Route 2
Fusafungine
Reactant of Route 3
Fusafungine
Reactant of Route 4
Fusafungine
Reactant of Route 5
Fusafungine
Reactant of Route 6
Reactant of Route 6
Fusafungine

Citations

For This Compound
638
Citations
M German-Fattal - Clinical drug investigation, 2001 - Springer
… respiratory tract diseases with fusafungine was shown to significantly … Fusafungine at low concentrations down-regulates the … Fusafungine also inhibits T-cell activation and proliferation, …
Number of citations: 36 link.springer.com
M German-Fattal - Clinical drug investigation, 1996 - Springer
… Moreover, in vitro, fusafungine did not induce … fusafungine treatments and that fusafungine does not interfere with the efficacy of concomitant systemic antimicrobial therapy. Fusafungine …
Number of citations: 35 link.springer.com
M German-Fattal, R Mösges - Current medical research and …, 2004 - Taylor & Francis
… in the fusafungine group, relative to the control group, is linked to the efficacy of fusafungine in reducing URTI symptoms. In this study, the prescription of fusafungine appears to have …
Number of citations: 26 www.tandfonline.com
Y Akbas, YS Pata, M Unal, K Gorur… - International journal of …, 2004 - Elsevier
Objective: To investigate the effect of fusafungine spray on pain and healing process after … fusafungine plus analgesic (acetaminophen) and group 3 was treated with only fusafungine. …
Number of citations: 29 www.sciencedirect.com
R Mösges, J Spaeth, K Berger… - Arzneimittelforschung, 2002 - thieme-connect.com
… fusafungine sprays. Each of the 400 puffs delivered by the inhaler contained 125 μg fusafungine in … The total dose per day was approximately 1.25 to 1.5 mg fusafungine in each nostril, …
Number of citations: 38 www.thieme-connect.com
D Levy, A Bluzat, M Seigneuret, JL Rigaud - Biochemical pharmacology, 1995 - Elsevier
Fusafungine is a peptide antibiotic mixture composed of several enniatins and active against Grampositive bacteria. Ionophoric properties of fusafungine have been studied in …
Number of citations: 29 www.sciencedirect.com
N Otori, G Paydas, P Stierna, KM Westrin - European archives of oto-rhino …, 1998 - Springer
… Either fusafungine solution or placebo was administered as a nasal spray through the … from inflammation after fusafungine treatment. The beneficial effects of fusafungine on inflamed …
Number of citations: 27 link.springer.com
VJ Lund, JM Grouin, R Eccles, C Bouter, F Chabolle - Rhinology, 2004 - academia.edu
… The percentage of responders (patients with nasal symptom score improvement from Day 0 to Day 4) was 61.5 ± 2.9% with fusafungine vs 46.8 ± 3.1% with placebo (p=0.009) …
Number of citations: 34 www.academia.edu
K Hedenmalm, X Kurz, D Morales - European Journal of Clinical …, 2019 - Springer
… Fusafungine, indicated for treatment of upper respiratory airways disease (URAD), was … impact of the withdrawal of fusafungine on prescribing of antibiotics and other treatments. …
Number of citations: 10 link.springer.com
B SamoliÄski, E Zawisza, M Arcimowicz - Med Sci Monit, 1997 - ppm.wum.edu.pl
… fusafungine clinical effectiveness. In Poland, the latest research on a very large group of patients was carried out in 1996 [7, 8], and it proved fusafungine … ) does fusafungine change the …
Number of citations: 21 ppm.wum.edu.pl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。